8-Ethynylimidazo[1,2-a]pyridine
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Overview
Description
8-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are characterized by the fusion of an imidazole ring with a pyridine ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate alkyne. One common method is the reaction of 2-aminopyridine with propargyl bromide under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 8-Ethynylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced dihydroimidazo[1,2-a]pyridines, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
8-Ethynylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-Ethynylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in pathogens. In anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the ethynyl group.
Imidazo[1,5-a]pyridine: A structural isomer with the imidazole ring fused at a different position.
Imidazo[4,5-c]pyridine: Another structural isomer with a different fusion pattern.
Uniqueness: 8-Ethynylimidazo[1,2-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
Molecular Formula |
C9H6N2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
8-ethynylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-6-11-7-5-10-9(8)11/h1,3-7H |
InChI Key |
PORMVKRQKXMHNL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CN2C1=NC=C2 |
Origin of Product |
United States |
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